![molecular formula C10H14N2 B1356895 2,3,4,5-四氢-1H-苯并[b]氮杂卓-8-胺 CAS No. 518051-96-2](/img/structure/B1356895.png)

2,3,4,5-四氢-1H-苯并[b]氮杂卓-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

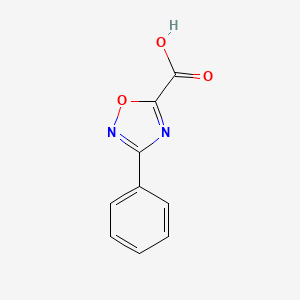

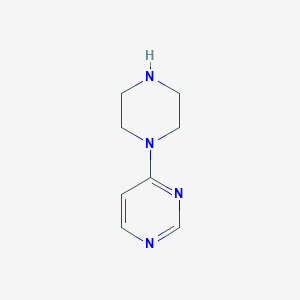

“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

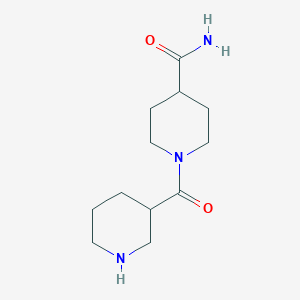

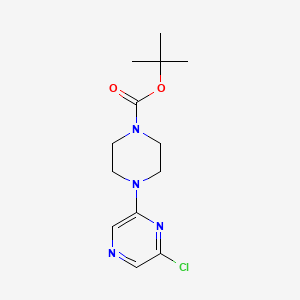

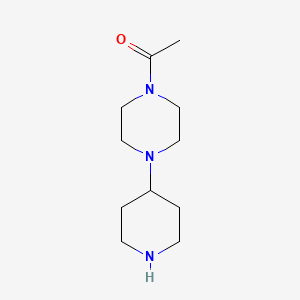

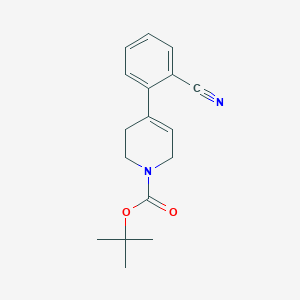

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis

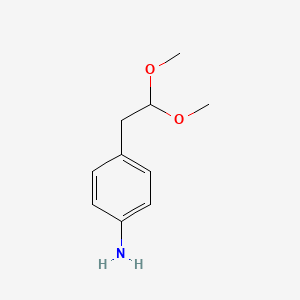

The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis

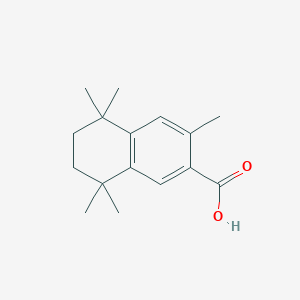

Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis

The molecular weight of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .科学研究应用

Anti-Cancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Inhibition of Tumor Cell Proliferation

The compounds prepared by sulfonic acids and natural products inhibited the proliferation of many tumor cell lines excellently . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of inhibitors for tumor cell proliferation .

Molecular Docking Studies

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of drugs targeting c-Met .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of drugs with stable binding to their receptors .

Synthesis of Benzothiazepine

A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the synthesis of benzothiazepine .

Synthesis of Benzoxazonine

The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the synthesis of benzoxazonine .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPUMXQKNWUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)